2,6-dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two bromine atoms at positions 2 and 6, a methyl group at position 5 of the benzoxazole ring, and an aniline group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.
Introduction of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction, where an appropriate aniline derivative is reacted with the brominated benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), catalysts like iron or aluminum chloride.
Substitution: Nucleophiles such as amines, thiols, alkoxides, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Coupling: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antifungal Activity: The compound interferes with fungal cell membrane integrity and inhibits ergosterol synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
- 2,6-Dibromo-4-(5-methoxy-1,3-benzoxazol-2-yl)aniline
Uniqueness
2,6-Dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 5 of the benzoxazole ring enhances its lipophilicity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H10Br2N2O |
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Molecular Weight |
382.05 g/mol |
IUPAC Name |
2,6-dibromo-4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-2-3-12-11(4-7)18-14(19-12)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3 |
InChI Key |
CWZJQZPUNHASEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
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